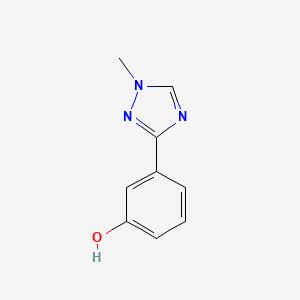

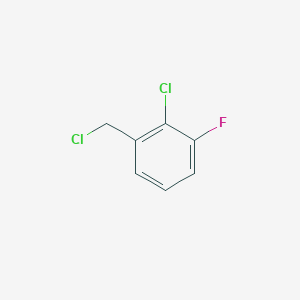

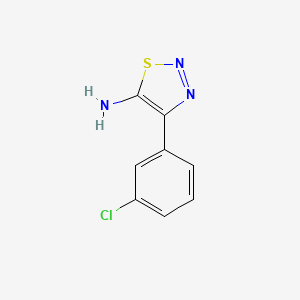

2-Chloro-1-(chloromethyl)-3-fluorobenzene

Vue d'ensemble

Description

The description of a chemical compound includes its molecular formula, structure, and other identifiers like CAS number, EC number, etc .

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants, conditions, and products .Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in the molecule. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include substitution reactions, addition reactions, elimination reactions, etc .Physical And Chemical Properties Analysis

This involves studying properties like boiling point, melting point, solubility, reactivity, etc .Applications De Recherche Scientifique

Organometallic Chemistry and Catalysis

Organometallic chemistry has recognized fluorobenzenes as versatile solvents for conducting organometallic reactions and transition-metal-based catalysis. The fluorine substituents reduce the arene's ability to donate π-electron density, making fluorobenzenes weakly binding to metal centers. This property allows them to be used as non-coordinating solvents or as ligands that can be readily displaced. This has implications for the use of 2-Chloro-1-(chloromethyl)-3-fluorobenzene in synthesizing well-defined complexes, highlighting its utility in modern organic synthesis and catalysis (Pike, Crimmin, & Chaplin, 2017).

Synthesis of Cationic Organophosphorus Cages

In inorganic chemistry, fluorobenzene solutions have been used to generate reactive chlorophosphenium cations, which insert into P-P bonds of dissolved P4, demonstrating a method for synthesizing cationic chloro-substituted organophosphorus cages. The use of this compound in such reactions could potentially extend the repertoire of organophosphorus compounds with applications in materials science and catalysis (Holthausen et al., 2012).

Material Science and Polymer Chemistry

In material science, the synthesis of ion exchange membranes employs copolymers like styrene and chloromethyl styrene, which demonstrates the relevance of chloro- and fluorobenzene derivatives in creating materials with specific electrochemical properties. These membranes find applications in various industrial processes, including fuel cells and electrolysis. The inclusion of this compound in such syntheses could influence the development of new materials with improved physical and chemical stabilities (Tanaka, 2015).

Advanced Organic Synthesis

In organic chemistry, the structural and electronic properties of fluorobenzenes enable selective reactions, such as ortho-selective cross-coupling with Grignard reagents, facilitated by palladium-based catalysts. The presence of a chloromethyl group in this compound could leverage these reactions, offering pathways to synthesize complex organic molecules with high precision (Manabe & Ishikawa, 2008).

Environmental Chemistry and Green Chemistry

Efforts towards greener chemical processes have led to the development of methods for the fluorination of aromatic compounds using safer, more environmentally friendly reagents and conditions. The application of this compound in such contexts could contribute to the advancement of green chemistry principles, focusing on minimizing the environmental impact of chemical processes (Stavber & Stavber, 2010).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-chloro-1-(chloromethyl)-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2F/c8-4-5-2-1-3-6(10)7(5)9/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVTAFZLDYHBRRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

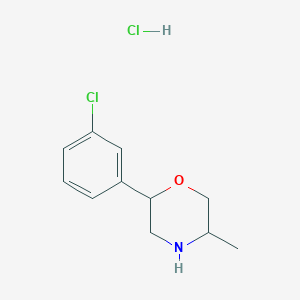

![2-{3-[(Ethylamino)methyl]phenyl}-1,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B1457370.png)

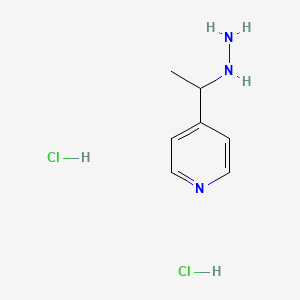

![Tert-butyl 4-{[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine-1-carboxylate](/img/structure/B1457380.png)

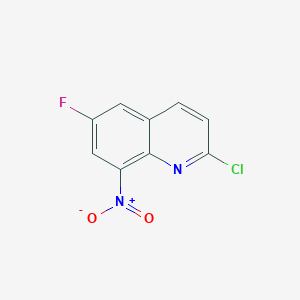

![N-(4-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1457382.png)

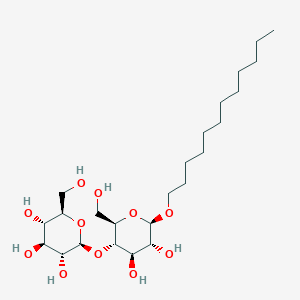

![(7S,8aS)-7-aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride](/img/structure/B1457384.png)

![tert-butyl N-{2-[(4-chlorophenyl)formohydrazido]-2-oxoethyl}carbamate](/img/structure/B1457385.png)